molecular formula C17H20N2O B13094359 N-Benzyl-2-(propylamino)benzamide

N-Benzyl-2-(propylamino)benzamide

Cat. No.: B13094359
M. Wt: 268.35 g/mol
InChI Key: ROLVOSQEFAQEIQ-UHFFFAOYSA-N
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Description

N-Benzylbenzamide , is a chemical compound with the molecular formula C14H15NO. It consists of a benzene ring substituted with a benzyl group and a propylamino group. The compound’s systematic name is N-(phenylmethyl)benzamide .

Preparation Methods

Synthetic Routes::

    Benzoylation of Benzylamine:

Industrial Production Methods::
  • N-Benzylbenzamide is not produced on an industrial scale. It is primarily used as an intermediate in organic synthesis.

Chemical Reactions Analysis

Reactions::

Common Reagents and Conditions::
Major Products::
  • The major product of benzoylation is N-benzylbenzamide.
  • Hydrolysis yields benzylamine and benzoic acid.

Scientific Research Applications

Pharmaceutical Research

N-Benzyl-2-(propylamino)benzamide has been investigated for its potential therapeutic effects, particularly in the treatment of neoplastic diseases. Research indicates that derivatives of benzamide compounds can exhibit anti-cancer properties. For instance, N-(2'-aminophenyl)-benzamide derivatives have been shown to be effective against malignant and autoimmune diseases, suggesting that similar compounds may hold therapeutic promise .

Case Study: Anticancer Activity
In a study focused on N-(2'-aminophenyl)-benzamide derivatives, it was found that these compounds could inhibit tumor growth in vitro and in vivo. The mechanism of action is believed to involve the modulation of specific signaling pathways related to cell proliferation and apoptosis .

Antimicrobial Properties

Research has shown that this compound exhibits antibacterial and antifungal activities. A study synthesized various benzamide derivatives and tested their efficacy against different microbial strains, revealing that certain modifications enhanced their antimicrobial potency.

Case Study: Antibacterial Activity
In vitro tests demonstrated that specific derivatives had minimum inhibitory concentrations (MICs) effective against pathogens such as Bacillus subtilis and Micrococcus chlorophenolicum. For example, one derivative achieved an MIC of 12.5 µg/mL against Bacillus subtilis, indicating strong antibacterial properties .

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its structural features allow it to act as a precursor for various chemical transformations, facilitating the development of more complex molecules.

Applications in Synthesis:

  • Building Block: It is utilized in the synthesis of other pharmaceutical compounds.
  • Reactions: Common reactions include acylation and hydrolysis, leading to the formation of other benzamide derivatives.

Biological Studies

The compound is also used in biological studies to investigate enzyme inhibition mechanisms. Its ability to interact with biological targets makes it a suitable candidate for studying enzyme-substrate interactions.

Case Study: Enzyme Inhibition Studies
Research involving this compound has shown its potential as an inhibitor for specific enzymes involved in metabolic pathways. These studies aim to elucidate its role in modulating enzyme activity, which can lead to insights into drug design and therapeutic applications .

Data Summary Table

Application AreaDescriptionKey Findings
Pharmaceutical ResearchAnti-cancer properties; therapeutic potentialEffective against neoplastic diseases
Antimicrobial ActivityAntibacterial and antifungal propertiesMIC values indicate strong activity against pathogens
Organic SynthesisBuilding block for complex molecule synthesisFacilitates diverse chemical transformations
Biological StudiesInvestigating enzyme inhibition mechanismsPotential inhibitor for metabolic enzymes

Mechanism of Action

  • The exact mechanism of action for N-Benzylbenzamide is not well-documented. it may interact with biological targets related to its benzylamine moiety.

Comparison with Similar Compounds

  • N-Benzylbenzamide is structurally related to benzamide derivatives, such as acetanilide and benzanilide.
  • Its uniqueness lies in the presence of both a benzyl group and a propylamino group.

Biological Activity

N-Benzyl-2-(propylamino)benzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves the condensation of benzylamine with 2-(propylamino)benzoic acid derivatives. The reaction conditions often include the use of coupling agents or catalysts to enhance yield and purity.

Biological Activity

This compound has been evaluated for various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of benzamide, including N-benzyl compounds, exhibit significant antibacterial and antifungal properties. For instance, modifications to the benzamide structure can enhance activity against specific pathogens .
  • Enzyme Inhibition : Research indicates that benzamide derivatives can act as inhibitors for various enzymes. For example, some sulfamoyl-benzamides have been reported to inhibit human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDases), which are implicated in several physiological processes such as inflammation and thrombosis . The IC50 values for these compounds suggest a promising profile for therapeutic applications.
  • Cytotoxic Activity : Recent studies highlight the cytotoxic potential of related compounds against cancer cell lines. For example, compounds derived from naphthoquinone-benzamides showed significant cytotoxicity against breast cancer cell lines, indicating that structural modifications can lead to enhanced anti-cancer activities .

Structure-Activity Relationship (SAR)

The SAR of this compound has been explored in various studies. Key findings include:

  • Substituent Effects : The presence of electron-donating or electron-withdrawing groups on the benzene ring significantly affects biological activity. For instance, substituents that increase lipophilicity may enhance membrane permeability and thus improve bioactivity.
  • Linker Variations : The propylamino linker plays a crucial role in determining the binding affinity and selectivity towards target enzymes or receptors. Variations in this linker can lead to substantial differences in pharmacological profiles.

Table 1: Biological Activity Summary of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
This compoundAntimicrobialNot specified
Sulfamoyl-benzamide derivative 3ih-NTPDase1 Inhibition2.88 ± 0.13
Naphthoquinone-benzamide 5eCytotoxicity (MDA-MB-231)0.4

Case Studies

  • Antimicrobial Study : A study investigating the antibacterial properties of various benzamide derivatives found that N-benzyl substitutions enhanced activity against Gram-positive bacteria, suggesting a potential pathway for developing new antibiotics .
  • Cytotoxic Evaluation : In vitro studies demonstrated that certain benzamide derivatives exhibited higher cytotoxicity than standard chemotherapeutic agents like cisplatin, with specific modifications leading to improved selectivity for cancer cells over normal cells .

Properties

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

N-benzyl-2-(propylamino)benzamide

InChI

InChI=1S/C17H20N2O/c1-2-12-18-16-11-7-6-10-15(16)17(20)19-13-14-8-4-3-5-9-14/h3-11,18H,2,12-13H2,1H3,(H,19,20)

InChI Key

ROLVOSQEFAQEIQ-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CC=CC=C1C(=O)NCC2=CC=CC=C2

Origin of Product

United States

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